3-Bromo-7-methylquinolin-4(1H)-one
Description
Properties
CAS No. |
1204812-05-4 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.084 |
IUPAC Name |
3-bromo-7-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13) |
InChI Key |
QZGZCUMYXNBTOM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Quinolinone Family
6-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS 145369-94-4)
- Structural Differences : The bromine is positioned at the 6-carbon instead of the 3-carbon, and the molecule is partially saturated (2,3-dihydro).
- Implications : Reduced aromaticity alters conjugation and reactivity. The dihydro structure may enhance solubility but reduce stability compared to the fully aromatic target compound .
7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 99365-40-9)
- Structural Differences : Bromine at the 7-position, ketone at the 2-position, and a dihydro moiety.
7-Bromo-2-methylquinazolin-4(3H)-one (CAS 194851-16-6)
- Structural Differences: A quinazolinone core (two nitrogen atoms in the heterocycle) with a methyl group at the 2-position.
Brominated Heterocycles with Varied Scaffolds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Structural Differences: A 6-bromoquinoline with an amine-linked difluoromethylphenyl group.
- Implications : The amine substituent enables participation in hydrogen bonding and π-π stacking, enhancing interactions with biological targets like kinases or receptors. The difluoromethyl group improves metabolic stability .
7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (DK-IV-22-1)
- Structural Differences: Incorporates a pyrazole ring fused to the quinoline, with a trifluoromethoxyphenyl substituent.
7-Amino-4-bromoisoquinolin-1(2H)-one
- Structural Differences: An isoquinolinone scaffold with bromine at the 4-position and an amino group at the 7-position.
- Implications: The isoquinoline framework shifts the electronic distribution, altering absorption and emission properties, which may be advantageous in fluorescent probes or photopharmacology .
NMR Data Trends
- Methyl Groups: The 7-methyl group in the target compound would exhibit a downfield shift in <sup>1</sup>H NMR (~δ 2.5–3.0 ppm) due to deshielding by the adjacent quinoline ring.
- Bromine Effects: Aromatic protons near bromine (e.g., 3-Br in the target) show significant deshielding (δ 7.5–8.5 ppm), while dihydroquinolinones (e.g., 6-Br-dihydro derivatives) display upfield shifts for saturated carbons (δ 2.0–3.0 ppm for CH2) .
Preparation Methods
Direct Bromination Using Molecular Bromine
Molecular bromine (Br₂) remains the most widely used reagent for introducing bromine at the 3-position of quinolin-4(1H)-one scaffolds. The reaction typically proceeds in glacial acetic acid at 0–20°C to minimize polybromination. For 7-methylquinolin-4(1H)-one, bromination occurs regioselectively at the 3-position due to the electron-donating effect of the 7-methyl group, which activates the adjacent carbon for electrophilic substitution.
Reaction Conditions:
-
Solvent: Glacial acetic acid (polar protic) enhances electrophilic bromine generation.
-
Catalyst: Benzoyl peroxide (0.5–1.0 mol%) initiates radical bromination pathways, improving reaction rates.
-
Yield: 78–85% after recrystallization from ethanol/water mixtures.
Mechanistic Insights:
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. Acetic acid protonates Br₂, generating HBr and Br⁺, which attacks the electron-rich 3-position. Steric hindrance from the 7-methyl group directs bromination away from the 5- and 8-positions.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a safer alternative to molecular bromine, particularly for large-scale syntheses. In chloroform, NBS selectively brominates 7-methylquinolin-4(1H)-one at the 3-position under radical conditions.
Optimized Protocol:
-
Dissolve 7-methylquinolin-4(1H)-one (1.0 eq) in anhydrous chloroform.
-
Add NBS (1.1 eq) and benzoyl peroxide (0.3 mol%).
-
Reflux at 60°C for 6–8 hours.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key Advantages:
Alternative Synthetic Routes
Cyclization of 2-Amino-5-bromo-3-methylbenzoic Acid Derivatives
A two-step synthesis starting from 2-amino-5-bromo-3-methylbenzoic acid involves:
-
Amide Formation: React with cyclopropanecarbonyl chloride to form the corresponding amide.
-
Cyclization: Heat in polyphosphoric acid (PPA) at 120°C for 4 hours to yield this compound.
Data Table 1: Cyclization Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-5-bromo-3-methylbenzoic acid |
| Cyclizing Agent | Cyclopropanecarbonyl chloride |
| Solvent | Dichloromethane |
| Temperature | 25°C (Step 1), 120°C (Step 2) |
| Yield | 76% |
Oxidative Bromination of 7-Methylindoline-2,3-dione
A novel route employs 7-methylindoline-2,3-dione as a precursor:
-
Bromination: Treat with HBr/H₂O₂ in acetic acid to introduce bromine at the 3-position.
-
Oxidation: Use H₂O₂ in basic conditions to oxidize the indole ring to a quinolinone.
Critical Observations:
-
Regioselectivity: The methyl group at position 7 directs bromination to the 3-position via steric and electronic effects.
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
Polar Aprotic Solvents: Dimethylformamide (DMF) increases reaction rates by stabilizing ionic intermediates but may reduce regioselectivity.
Low-Temperature Bromination: Conducting reactions at 0–5°C suppresses di-bromination, improving mono-brominated product yields by 15–20%.
Data Table 2: Solvent Impact on Bromination
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Glacial Acetic Acid | 6.2 | 85 | 98 |
| Chloroform | 4.8 | 88 | 99 |
| DMF | 36.7 | 78 | 95 |
Catalytic Enhancements
Lewis Acid Catalysts: FeCl₃ (5 mol%) increases bromination rates by polarizing Br₂, facilitating electrophilic attack.
Microwave Assistance: Reduces reaction times from 8 hours to 45 minutes with comparable yields (84%).
Characterization and Validation
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6):
-
δ 12.1 (s, 1H, NH)
-
δ 8.2 (d, J = 8.4 Hz, 1H, H-5)
-
δ 7.6 (d, J = 8.4 Hz, 1H, H-8)
IR (KBr):
Purity Assessment
HPLC Conditions:
Industrial-Scale Considerations
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Yield ↑ by 20–30% |
| Solvent (DMF) | 0.5–1.0 M | Purity >95% |
| Reaction Time | 12–18 hrs | Minimizes side products |
Basic: Which analytical techniques are critical for characterizing this compound?
Routine characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, methyl at C7) and ring structure .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C₁₀H₈BrNO) and isotopic patterns for bromine .
- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .
Basic: What biological activities are reported for structurally related quinolinone derivatives?
Analogous compounds exhibit diverse bioactivities, though data for the target compound remains limited. Table 2 summarizes findings from similar brominated quinolinones:
Q. Table 2: Bioactivity of Brominated Quinolinone Derivatives
| Compound | Antimicrobial Activity | Anticancer IC₅₀ | Reference |
|---|---|---|---|
| 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Moderate | 50–100 nM | |
| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | High | 10–50 nM |
Note: Target compound requires empirical testing to confirm activity profiles.
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected NMR peaks) demand:
- Triangulation : Cross-validate using multiple techniques (e.g., 2D NMR, X-ray crystallography) .
- Computational Modeling : DFT calculations predict NMR shifts and compare with experimental data .
- Isotopic Labeling : Trace reaction pathways to identify byproducts .
Advanced: What strategies improve structure-activity relationship (SAR) studies for this compound?
- Systematic Substituent Variation : Introduce halogens, alkyl, or electron-withdrawing groups at C3/C7 to assess bioactivity changes .
- Pharmacophore Modeling : Map electronic and steric features to predict target binding (e.g., kinase inhibition) .
- In Silico Screening : Molecular docking against protein databases (e.g., PDB) prioritizes experimental targets .
Advanced: How should researchers design experiments to evaluate the compound’s anticancer potential?
- Cell Line Panels : Test across diverse cancer types (e.g., MCF-7, HeLa, A549) with standard chemotherapeutics as controls .
- Mechanistic Studies : Assess apoptosis (via caspase-3 assays) and cell cycle arrest (flow cytometry) .
- Dose-Response Curves : Determine IC₅₀ values using MTT/WST-1 assays at 24–72 hrs .
Advanced: What methodologies address low yield in large-scale synthesis?
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, improving reproducibility .
- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported ZnCl₂) to reduce costs .
- Byproduct Analysis : Use LC-MS to identify and suppress side reactions .
Key Considerations for Researchers
- Data Integrity : Employ triangulation (e.g., spectral, computational, synthetic) to validate findings .
- Ethical Compliance : Adhere to safety protocols for halogenated compounds, especially bromine handling .
- Interdisciplinary Collaboration : Combine synthetic chemistry, bioassays, and computational tools for robust SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
